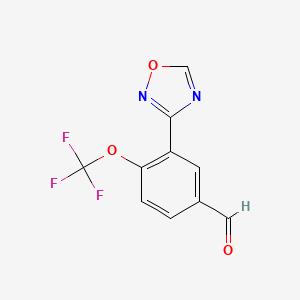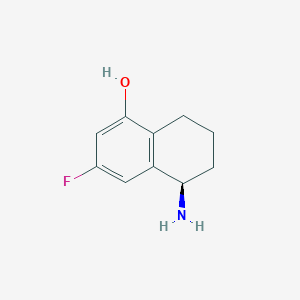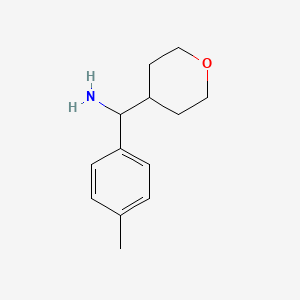
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde is a chemical compound that features a benzaldehyde core substituted with a trifluoromethoxy group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products Formed
Oxidation: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The oxadiazole ring can contribute to the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(1,2,4-Oxadiazol-3-yl)-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(1,2,4-Oxadiazol-3-yl)-4-chlorobenzaldehyde: Similar structure but with a chloro group instead of a trifluoromethoxy group.
3-(1,2,4-Oxadiazol-3-yl)-4-nitrobenzaldehyde: Similar structure but with a nitro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(1,2,4-Oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound in the development of pharmaceuticals and advanced materials.
Propiedades
Fórmula molecular |
C10H5F3N2O3 |
|---|---|
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
3-(1,2,4-oxadiazol-3-yl)-4-(trifluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)18-8-2-1-6(4-16)3-7(8)9-14-5-17-15-9/h1-5H |
Clave InChI |
GUBLBPHIHOQQFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)C2=NOC=N2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)


![1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12977252.png)


![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)

